molecular formula C20H17N5O3 B2940430 2,4-dimethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide CAS No. 891114-42-4

2,4-dimethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide

Cat. No.: B2940430
CAS No.: 891114-42-4
M. Wt: 375.388
InChI Key: WPFPEOIEYPYVAO-UHFFFAOYSA-N
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Description

“2,4-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide” is a compound that contains a 1,2,4-triazolo[4,3-b]pyridazine scaffold . This scaffold is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridazine . It’s part of a class of compounds that have attracted significant attention due to their wide range of applications as synthetic intermediates and promising pharmaceuticals .


Synthesis Analysis

The synthesis of compounds possessing a 1,2,4-triazolo[4,3-b]pyridazine nucleus has attracted enormous attention . For example, Foroughifar et al. reported an efficient route for the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives by treating Schiff’s bases, obtained by reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes in acetic acid, with ethyl chloroacetate .


Molecular Structure Analysis

The molecular structure of “2,4-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide” is characterized by the presence of a 1,2,4-triazolo[4,3-b]pyridazine ring . This ring is a five-membered triazole ring fused with a six-membered pyridazine ring .

Scientific Research Applications

Synthesis and Biological Activity

  • Antiproliferative Activity : Research has shown that derivatives of [1,2,4]triazolo[4,3-b]pyridazin-6-yl, such as those involving dimethoxy modifications, have been synthesized and evaluated for their antiproliferative activity against various cell lines. These compounds, in their ester form, demonstrated the ability to inhibit the proliferation of endothelial and tumor cells, marking their significance in the study of cancer treatments and antitumor agents (Ilić et al., 2011).

  • Antimicrobial and Antioxidant Activities : Another study focused on synthesizing a series of compounds with the [1,2,4]triazolo[4,3-b]pyridazin-6-yl moiety and evaluating their antimicrobial and antioxidant activities. These compounds were characterized by various spectroscopic techniques and showed promising results in antimicrobial efficacy, highlighting their potential as novel agents in combating microbial infections and oxidative stress (Gilava et al., 2020).

  • Heterocyclic Compound Synthesis : The importance of [1,2,4]triazolo[4,3-b]pyridazin-6-yl derivatives extends to the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry for the development of new therapeutic agents. Studies have demonstrated methods for creating these derivatives through metal-free synthesis, offering efficient pathways for the construction of biologically significant structures (Zheng et al., 2014).

Future Directions

The future directions for the study of “2,4-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide” and similar compounds include the development of new synthetic approaches, further exploration of their pharmacological activities, and the design and development of new target-oriented drugs for the treatment of multifunctional diseases .

Properties

IUPAC Name

2,4-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-27-15-6-7-16(18(11-15)28-2)20(26)22-14-5-3-4-13(10-14)17-8-9-19-23-21-12-25(19)24-17/h3-12H,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFPEOIEYPYVAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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